

An In-depth Technical Guide on (3-Bromo-2,6-difluorophenyl)methanol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (3-Bromo-2,6-difluorophenyl)methanol
CAS No.: 438050-05-6
Cat. No.: B151451

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-2,6-difluorophenyl)methanol is a key halogenated aromatic building block utilized primarily in the synthesis of complex organic molecules. Its strategic placement of bromo and fluoro substituents makes it a valuable intermediate in the development of active pharmaceutical ingredients (APIs) and specialty materials. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of **(3-Bromo-2,6-difluorophenyl)methanol**, including detailed experimental protocols and spectral data.

Introduction

(3-Bromo-2,6-difluorophenyl)methanol, also known as 3-Bromo-2,6-difluorobenzyl alcohol, is a synthetically versatile organic compound. The presence of both bromine and fluorine atoms on the phenyl ring imparts unique electronic and steric properties, which are highly sought after in medicinal chemistry and materials science. The bromo group can serve as a handle for

various cross-coupling reactions, while the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a target molecule. This guide aims to consolidate the available technical information on this important chemical intermediate.

Discovery and History

While the precise first synthesis of **(3-Bromo-2,6-difluorophenyl)methanol** is not extensively documented in readily available literature, its emergence is closely tied to the broader development of fluorinated and brominated building blocks for organic synthesis. Its utility as a precursor in the synthesis of more complex molecules, particularly for pharmaceutical applications, has led to its commercial availability and inclusion in chemical supplier catalogs. The primary route to its synthesis involves the reduction of the corresponding aldehyde, 3-Bromo-2,6-difluorobenzaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties of **(3-Bromo-2,6-difluorophenyl)methanol** is presented in the table below.

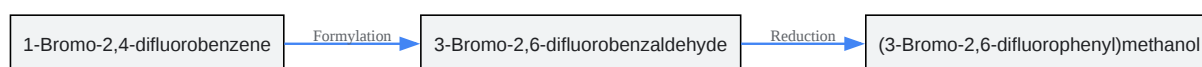
Property	Value	Source
CAS Number	438050-05-6	[1][2]
Molecular Formula	C ₇ H ₅ BrF ₂ O	[1][3]
Molecular Weight	223.02 g/mol	[1]
Appearance	Solid	[2]
Purity	Typically ≥95%	[2]
InChI	InChI=1S/C7H5BrF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2	[3]
InChIKey	VNUWCHLKAFPIDP-UHFFFAOYSA-N	[3]
SMILES	C1=CC(=C(C(=C1F)CO)F)Br	[3]

Synthesis

The most common and direct method for the synthesis of **(3-Bromo-2,6-difluorophenyl)methanol** is the reduction of 3-Bromo-2,6-difluorobenzaldehyde. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH_4).

Synthetic Pathway

The overall synthetic pathway can be visualized as a two-step process, starting from a readily available precursor.



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Figure 1: General synthetic pathway to **(3-Bromo-2,6-difluorophenyl)methanol**.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-2,6-difluorobenzaldehyde (Precursor)

A common method for the formylation of 1-Bromo-2,4-difluorobenzene involves ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

- Materials:
 - 1-Bromo-2,4-difluorobenzene
 - Dry tetrahydrofuran (THF)
 - n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
 - N,N-Dimethylformamide (DMF)
 - Hydrochloric acid (1 M)

- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 - Dissolve 1-Bromo-2,4-difluorobenzene in dry THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
 - Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
 - Slowly add a solution of n-BuLi or LDA in a suitable solvent dropwise to the reaction mixture, maintaining the temperature at $-78\text{ }^\circ\text{C}$.
 - Stir the mixture at $-78\text{ }^\circ\text{C}$ for 1-2 hours.
 - Add dry DMF dropwise to the reaction mixture, ensuring the temperature remains at $-78\text{ }^\circ\text{C}$.
 - After the addition is complete, stir the reaction mixture at $-78\text{ }^\circ\text{C}$ for an additional 1-2 hours.
 - Quench the reaction by slowly adding 1 M HCl.
 - Allow the mixture to warm to room temperature.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash with water and then brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-Bromo-2,6-difluorobenzaldehyde.

Step 2: Synthesis of **(3-Bromo-2,6-difluorophenyl)methanol**

The reduction of the aldehyde to the corresponding alcohol is a standard procedure in organic synthesis.

- Materials:
 - 3-Bromo-2,6-difluorobenzaldehyde
 - Methanol or Ethanol
 - Sodium borohydride (NaBH_4)
 - Deionized water
 - Ethyl acetate
 - Brine (saturated aqueous NaCl solution)
 - Anhydrous sodium sulfate (Na_2SO_4)
- Procedure:
 - Dissolve 3-Bromo-2,6-difluorobenzaldehyde in methanol or ethanol in a round-bottom flask.
 - Cool the solution in an ice bath to $0\text{ }^\circ\text{C}$.
 - Slowly add sodium borohydride in small portions to the stirred solution. The addition is exothermic, so maintain the temperature at or below $10\text{ }^\circ\text{C}$.
 - After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
 - Remove the bulk of the alcohol solvent under reduced pressure.

- Extract the aqueous residue with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude **(3-Bromo-2,6-difluorophenyl)methanol**.
- Further purification can be achieved by recrystallization or column chromatography on silica gel if necessary.

Spectral Data (Predicted)

While experimental spectral data is not widely published, predicted spectral information provides valuable insights for characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons.

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity
Aromatic-H	7.0 - 7.5	Multiplet
-CH ₂ -	-4.7	Singlet (or doublet if coupled to OH)
-OH	Variable (broad singlet)	Broad Singlet

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the aromatic carbons and the benzylic carbon.

Carbon	Predicted Chemical Shift (δ , ppm)
C-Br	~110-120
C-F	~155-165 (with C-F coupling)
Aromatic C-H	~115-130
Aromatic C-CH ₂ OH	~125-135
-CH ₂ OH	~60-65

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl and aromatic functionalities.

Functional Group	Predicted Wavenumber (cm ⁻¹)
O-H stretch (alcohol)	3200 - 3600 (broad)
C-H stretch (aromatic)	3000 - 3100
C-H stretch (aliphatic)	2850 - 3000
C=C stretch (aromatic)	1450 - 1600
C-O stretch (alcohol)	1000 - 1260
C-F stretch	1000 - 1400
C-Br stretch	500 - 600

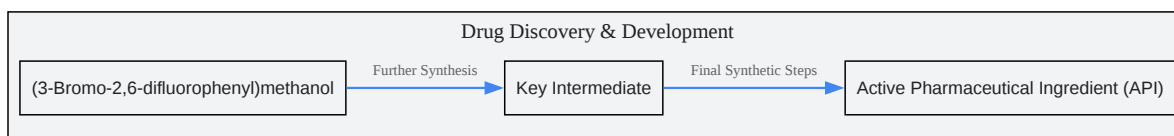
Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, an isotopic pattern (M and M+2 in approximately 1:1 ratio) is expected for bromine-containing fragments.

Fragment	Predicted m/z
[M] ⁺	222/224
[M-H ₂ O] ⁺	204/206
[M-CH ₂ OH] ⁺	191/193

Applications in Drug Development and Research

(3-Bromo-2,6-difluorophenyl)methanol is a valuable building block in the synthesis of various pharmaceutical compounds.^{[1][4]} The bromo- and difluoro-phenyl motif is found in a number of biologically active molecules. The bromine atom provides a reactive site for the introduction of other functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the construction of more complex molecular architectures. The fluorine atoms are often incorporated to improve the metabolic stability, lipophilicity, and binding affinity of drug candidates.



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Figure 2: Role of **(3-Bromo-2,6-difluorophenyl)methanol** in drug discovery.

Safety and Handling

(3-Bromo-2,6-difluorophenyl)methanol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(3-Bromo-2,6-difluorophenyl)methanol is a crucial intermediate in modern organic synthesis, particularly in the field of medicinal chemistry. Its synthesis via the reduction of the corresponding aldehyde is a straightforward and efficient process. The unique combination of bromine and fluorine substituents provides a versatile platform for the construction of complex and biologically active molecules. This guide serves as a valuable resource for researchers and scientists working with this important building block.

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- To cite this document: BenchChem. [An In-depth Technical Guide on (3-Bromo-2,6-difluorophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151451/docs#an-in-depth-technical-guide-on-3-bromo-2-6-difluorophenyl-methanol>]

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